Homoveratric acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenylacetic acid can be synthesized through various methods. One common method involves the reaction of veratraldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation . Another method includes the reaction of 3,4-dimethoxybenzyl chloride with sodium cyanide, followed by hydrolysis .

Industrial Production Methods: Industrial production of 3,4-Dimethoxyphenylacetic acid typically involves the use of veratraldehyde as a starting material. The process includes the condensation of veratraldehyde with malonic acid, followed by decarboxylation to yield the desired product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,4-Dimethoxyphenylessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.

Substitution: Substitutionsreaktionen können mit Reagenzien wie Halogenen oder Alkylierungsmitteln stattfinden.

Wichtigste gebildete Produkte:

Oxidation: Die Oxidation von 3,4-Dimethoxyphenylessigsäure kann 3,4-Dimethoxybenzoesäure ergeben.

Reduktion: Die Reduktion kann 3,4-Dimethoxyphenylethanol erzeugen.

Substitution: Substitutionsreaktionen können zu verschiedenen Derivaten führen, abhängig von den verwendeten Substituenten.

Wissenschaftliche Forschungsanwendungen

Molecularly Imprinted Polymers (MIPs)

Homoveratric acid is primarily recognized for its role in the synthesis of molecularly imprinted polymers. MIPs are synthetic materials designed to selectively bind specific molecules, making them valuable for various analytical applications.

Synthesis and Characterization

Research has demonstrated the successful synthesis of this compound-imprinted polymers using bulk polymerization methods. These polymers exhibit selective binding properties due to their ability to form recognition sites that mimic the structure of this compound. A study highlighted the binding capacity and imprinting factor of various polymer formulations, as shown in Table 1.

| Polymer No. | Amount Bound (μmol/g) | Imprinting Factor |

|---|---|---|

| MIP8 | 3.46 ± 0.20 | 3.43 |

| MIP8a | 1.41 ± 0.05 | 1.24 |

| MIP8b | 4.12 ± 0.57 | 0.85 |

The polymer MIP8 was identified as the most promising candidate for the selective separation of this compound, demonstrating significant potential for applications in solid-phase extraction (SPE) processes .

Applications in Separation Techniques

The ability of MIPs to selectively bind this compound has significant implications for analytical chemistry, particularly in the separation and preconcentration of neurotransmitters and their metabolites. The study indicated that MIP8 could effectively separate this compound from complex biological matrices, such as urine samples, which is crucial for understanding metabolic pathways related to neurological diseases .

Clinical Diagnostics

This compound serves as a urinary metabolite of homoveratrylamine, a compound linked to dopamine metabolism. Elevated levels of this compound in urine have been associated with various neurological conditions, including schizophrenia and Parkinson's disease.

Biomarker Potential

The measurement of this compound levels can provide insights into neurological health and disease progression. Studies suggest that increased urinary excretion may indicate alterations in dopamine metabolism or the presence of neurotoxic compounds . This biomarker potential positions this compound as a candidate for diagnostic applications in clinical settings.

Neurotoxicity Research

Both homoveratrylamine and this compound have been implicated in neurotoxic processes, particularly concerning their roles in schizophrenia and Parkinson's disease pathogenesis.

Mechanistic Insights

Research continues to explore the mechanisms by which these compounds may contribute to neurotoxicity. Understanding these pathways could lead to better diagnostic tools and therapeutic strategies targeting dopamine-related disorders .

Wirkmechanismus

Although the exact mechanism of action remains partially understood, 3,4-Dimethoxyphenylacetic acid is believed to act as an inhibitor of the enzyme polyphenol oxidase, responsible for polyphenol breakdown . It is also thought to bind to cell surface receptors involved in controlling cell proliferation, cell death, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Homovanillic acid: Similar in structure but contains a hydroxyl group instead of a methoxy group.

Vanillic acid: Contains a hydroxyl group at the 4-position instead of a methoxy group.

Veratric acid: Contains two methoxy groups at the 3 and 4 positions but has a carboxyl group directly attached to the benzene ring.

Uniqueness: 3,4-Dimethoxyphenylacetic acid is unique due to its specific arrangement of methoxy groups and its role in biological systems, particularly in plant cell wall integrity and regulation of stomatal closure .

Biologische Aktivität

Homoveratric acid, also known as 3,4-dimethoxyphenylacetic acid (DMPAA), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

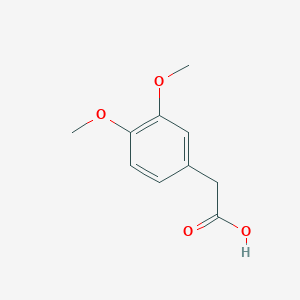

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups attached to a phenyl ring and an acetic acid moiety. Its chemical structure is represented as follows:

This configuration contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

1. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that DMPAA effectively decreases reactive oxygen species (ROS) levels in cultured cells.

2. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This activity suggests a possible role in managing inflammatory diseases like arthritis and inflammatory bowel disease (IBD).

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be significantly lower than those for common antibiotics, indicating its potential as a novel antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Mechanism: DMPAA's ability to donate electrons allows it to neutralize free radicals, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Mechanism: By modulating signaling pathways such as NF-κB and MAPK, this compound reduces the expression of inflammatory mediators.

- Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to bacterial cell death.

Case Study 1: Antioxidant Efficacy

A randomized controlled trial evaluated the antioxidant effects of this compound in patients with oxidative stress-related conditions. Participants received daily doses of DMPAA for eight weeks, resulting in significant reductions in biomarkers of oxidative stress compared to the placebo group.

Case Study 2: Anti-inflammatory Properties

In a preclinical model of IBD, administration of this compound resulted in decreased colonic inflammation and improved histological scores. The study concluded that DMPAA could be a promising candidate for therapeutic intervention in IBD.

Data Summary

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAXWQRULBZETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059086 | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-40-3 | |

| Record name | (3,4-Dimethoxyphenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethoxyphenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoveratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homoveratric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 3,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOVERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY50GIT3C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Homoveratric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.